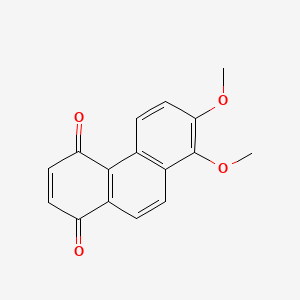![molecular formula C35H47NO4 B14449462 4,4'-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol) CAS No. 77621-69-3](/img/structure/B14449462.png)
4,4'-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol) is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a nitrophenyl group and two 2,6-di-tert-butylphenol groups linked by a methylene bridge. It is commonly used in various industrial applications due to its antioxidant properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol) typically involves the reaction of 4-nitrobenzaldehyde with 2,6-di-tert-butylphenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: The reaction is usually conducted at elevated temperatures to facilitate the formation of the methylene bridge.
Catalyst: Acidic or basic catalysts are often used to promote the reaction.
Solvent: Organic solvents such as toluene or ethanol are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 4,4’-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol) is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The phenolic groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated phenolic compounds.
Aplicaciones Científicas De Investigación
4,4’-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential antioxidant properties in biological systems.
Medicine: Investigated for its potential use in drug formulations due to its antioxidant properties.
Industry: Used as a stabilizer in fuels, lubricants, and plastics to enhance their shelf life and performance.
Mecanismo De Acción
The mechanism of action of 4,4’-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol) primarily involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The presence of bulky tert-butyl groups enhances its stability and effectiveness as an antioxidant.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Methylenebis(2,6-di-tert-butylphenol): Similar structure but lacks the nitrophenyl group.
2,2’,6,6’-Tetra-tert-butyl-4,4’-methylenediphenol: Another antioxidant with a similar core structure but different substituents.
Uniqueness
4,4’-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol) is unique due to the presence of the nitrophenyl group, which imparts additional chemical reactivity and potential biological activity. This makes it distinct from other similar compounds that lack this functional group.
Propiedades
Número CAS |
77621-69-3 |
|---|---|
Fórmula molecular |
C35H47NO4 |
Peso molecular |
545.8 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)-(4-nitrophenyl)methyl]phenol |
InChI |
InChI=1S/C35H47NO4/c1-32(2,3)25-17-22(18-26(30(25)37)33(4,5)6)29(21-13-15-24(16-14-21)36(39)40)23-19-27(34(7,8)9)31(38)28(20-23)35(10,11)12/h13-20,29,37-38H,1-12H3 |
Clave InChI |
GLPOMRZYBFQNMU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14449379.png)
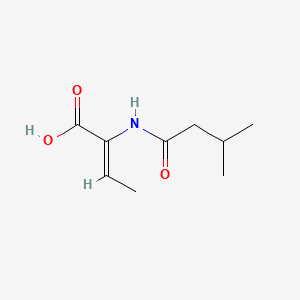



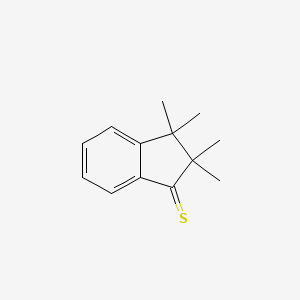
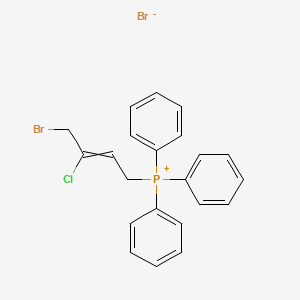
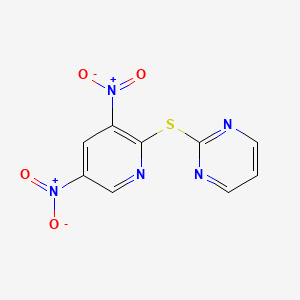
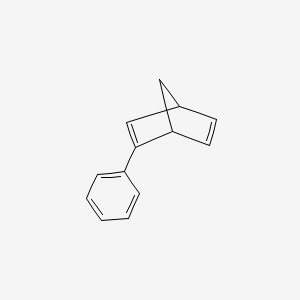


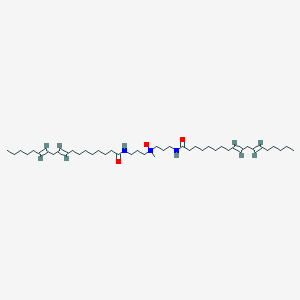
![Diethyl [9-(3-methyl-5-pentylfuran-2-yl)nonyl]propanedioate](/img/structure/B14449453.png)
